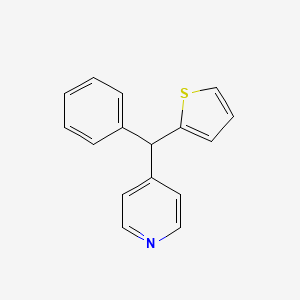

4-(phenyl-2-thienylmethyl)Pyridine

Description

4-(Phenyl-2-thienylmethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a phenyl group and a 2-thienylmethyl moiety. For example, describes the synthesis of pyridine derivatives using phenyl thiourea and aromatic amines in alcoholic KOH, which could be adapted for introducing thiophene substituents .

Key physicochemical properties inferred from structurally similar compounds (e.g., pyridines with aryl or heteroaryl substituents) include a molecular weight range of 237–545 g/mol and melting points between 268–287°C .

Properties

Molecular Formula |

C16H13NS |

|---|---|

Molecular Weight |

251.3 g/mol |

IUPAC Name |

4-[phenyl(thiophen-2-yl)methyl]pyridine |

InChI |

InChI=1S/C16H13NS/c1-2-5-13(6-3-1)16(15-7-4-12-18-15)14-8-10-17-11-9-14/h1-12,16H |

InChI Key |

CEJJXEINFZHWSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=NC=C2)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenyl-2-thienylmethyl)Pyridine can be achieved through several methods. One common approach involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia, forming 1,4-dihydropyridines, which are then oxidized to yield pyridine derivatives . Another method involves the use of Grignard reagents, where the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride or DMF yields substituted pyridines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(phenyl-2-thienylmethyl)Pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as manganese dioxide for oxidation reactions.

Reducing agents: Such as sodium borohydride for reduction reactions.

Catalysts: Such as palladium or nickel catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the phenyl or thienyl rings, enhancing their chemical and biological properties .

Scientific Research Applications

4-(phenyl-2-thienylmethyl)Pyridine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(phenyl-2-thienylmethyl)Pyridine involves its interaction with specific molecular targets and pathways. For example, in its anticancer applications, the compound may inhibit the activity of certain kinases, leading to the disruption of cancer cell signaling pathways and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Structural Comparison

Table 1 highlights structural differences between 4-(phenyl-2-thienylmethyl)pyridine and analogous pyridine derivatives.

Key Observations :

- Trifluoromethylphenyl substituents (e.g., in ) increase hydrophobicity and metabolic stability, whereas amino groups (as in ) may improve solubility and bioactivity.

Physicochemical Properties

Table 2 compares melting points, solubility, and spectral data.

Key Observations :

- Melting points correlate with molecular symmetry and intermolecular interactions. Chloro and nitro substituents (e.g., ) elevate melting points due to increased polarity .

- Thiophene-containing compounds may exhibit unique UV-Vis absorption profiles due to extended conjugation .

Electronic and Reactivity Profiles

highlights quantum chemical studies on pyridine derivatives, revealing that energy gaps (ΔE) between HOMO and LUMO orbitals influence reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.